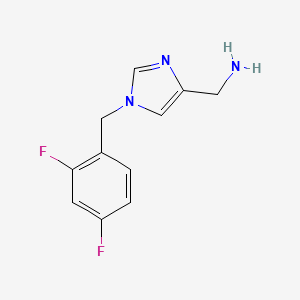

(1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine

CAS No.: 1696260-64-6

Cat. No.: VC3111802

Molecular Formula: C11H11F2N3

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1696260-64-6 |

|---|---|

| Molecular Formula | C11H11F2N3 |

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | [1-[(2,4-difluorophenyl)methyl]imidazol-4-yl]methanamine |

| Standard InChI | InChI=1S/C11H11F2N3/c12-9-2-1-8(11(13)3-9)5-16-6-10(4-14)15-7-16/h1-3,6-7H,4-5,14H2 |

| Standard InChI Key | YHDXNHCDOHPGRW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)F)CN2C=C(N=C2)CN |

| Canonical SMILES | C1=CC(=C(C=C1F)F)CN2C=C(N=C2)CN |

Introduction

The compound (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine is a synthetic organic molecule that belongs to the imidazole family. It is characterized by its structural components, including a difluorobenzyl group attached to an imidazole ring, which is further substituted with a methanamine group. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine would typically involve a multi-step process starting from imidazole or its derivatives. A common approach might include:

-

Imidazole Ring Formation: If starting from scratch, forming the imidazole ring could involve condensation reactions between suitable precursors.

-

Benzyl Group Introduction: Introducing the difluorobenzyl group could be achieved through alkylation reactions using difluorobenzyl halides.

-

Methanamine Group Introduction: Finally, introducing the methanamine group might involve reductive amination or direct substitution reactions.

Potential Applications

While specific applications for (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine are not documented, compounds with similar structures are often explored for their biological activity, including potential roles as:

-

Pharmaceutical Intermediates: Imidazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.

-

Neurological Modulators: Some imidazole-based compounds have been investigated for their potential as modulators of neurotransmitter receptors, similar to benzimidazoles which have shown promise in modulating GABA-A receptors .

Research Findings and Data

Given the lack of specific data on (1-(2,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine, we can look at related compounds for insights:

| Compound | Molecular Formula | Molecular Weight | Potential Applications |

|---|---|---|---|

| (1-(2,5-Difluorobenzyl)-1H-imidazol-4-yl)methanamine | C11H11F2N3 | 223.22 g/mol | Pharmaceutical Intermediates |

| (1-(3,4-Difluorobenzyl)-1H-imidazol-4-yl)methanamine | C11H11F2N3 | 223.22 g/mol | Pharmaceutical Intermediates |

| (1H-Benzo[d]imidazol-4-yl)methanamine | C8H9N3 | 147.18 g/mol | Neurological Modulators |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume